molecular formula C7H12ClNO B1461792 2-chloro-N-cyclopropyl-N-ethylacetamide CAS No. 1087792-38-8

2-chloro-N-cyclopropyl-N-ethylacetamide

Cat. No. B1461792
CAS RN: 1087792-38-8
M. Wt: 161.63 g/mol
InChI Key: JLNXWMRRAHPQKS-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-ethylacetamide is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for 2-chloro-N-cyclopropyl-N-ethylacetamide is 1S/C7H12ClNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-chloro-N-cyclopropyl-N-ethylacetamide is a liquid at room temperature . It has a molecular weight of 161.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Conformational Restriction in Bioactive Compounds

The research by Watanabe et al. (2010) highlights the use of cyclopropane compounds, including derivatives similar to 2-chloro-N-cyclopropyl-N-ethylacetamide, in histamine H3 receptor antagonists. They focus on using the cyclopropylic strain to restrict conformations in these compounds, enhancing their pharmacological activity (Watanabe et al., 2010).

Antifungal Activity

Maruoka et al. (2008) synthesized a series of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, including compounds related to 2-chloro-N-cyclopropyl-N-ethylacetamide, demonstrating significant antifungal activity against Candida albicans (Maruoka et al., 2008).

Synthesis of Naphthyridine Derivatives

Kiely (1991) detailed a method for preparing ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a process involving steps related to the synthesis of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide (Kiely, 1991).

Development of Chiral Cyclopropane Units

Kazuta et al. (2002) worked on developing chiral cyclopropane units with differential carbon substituents, which are relevant to the synthesis of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide. Their work aids in understanding the conformational aspects of these compounds (Kazuta et al., 2002).

Protein Synthesis Inhibition Study

Deal et al. (1980) investigated the effects of chloracetamides, including compounds structurally similar to 2-chloro-N-cyclopropyl-N-ethylacetamide, on protein synthesis in both in vivo and in vitro models. This study contributes to understanding the biological impact of these compounds (Deal et al., 1980).

Reactions with Active Methylene Group Anions

Boyle et al. (1984) studied reactions involving 2-chloro-3-methyl-1,4-naphthoquinone, a process pertinent to understanding the chemical behavior of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide in organic synthesis (Boyle et al., 1984).

Formation of Chloroacetonitrile and N,2-Dichloroacetamide

Kimura et al. (2013) explored the formation of chloroacetonitrile and N,2-dichloroacetamide from reactions involving chloroacetaldehyde, which can provide insights into the chemical behavior of similar compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide in water systems (Kimura et al., 2013).

Radiosynthesis of Chloroacetanilide Herbicide

Latli and Casida (1995) described the radiosynthesis of a chloroacetanilide herbicide, a process relevant to understanding the synthesis and potential applications of related compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide (Latli & Casida, 1995).

Mechanistic Probes in Nitrosation of Aromatic Amines

Loeppky and Elomari (2000) synthesized N-cyclopropyl-N-alkylanilines, including compounds structurally related to 2-chloro-N-cyclopropyl-N-ethylacetamide, and examined their reactions, contributing to the understanding of the nitrosation of N,N-dialkyl aromatic amines (Loeppky & Elomari, 2000).

Cyclopalladation of Meta-Toluidine Analogues

Mossi et al. (1992) studied the cyclopalladation of aniline derivatives, including processes relevant to compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide, enhancing the understanding of metal-mediated reactions in organic synthesis (Mossi et al., 1992).

Mechanism of Action

The mechanism of action for 2-chloro-N-cyclopropyl-N-ethylacetamide is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules , but the exact mechanisms would depend on the specific context of the research.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNXWMRRAHPQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280913
Record name 2-Chloro-N-cyclopropyl-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropyl-N-ethylacetamide

CAS RN

1087792-38-8
Record name 2-Chloro-N-cyclopropyl-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-cyclopropyl-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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